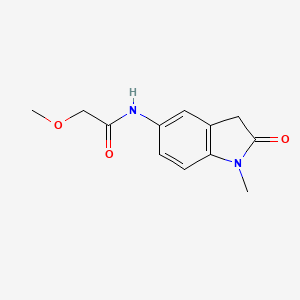

![molecular formula C19H13N3O5 B6491139 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 921906-89-0](/img/structure/B6491139.png)

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . An iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures. For instance, some benzofuran derivatives are white crystalline solids, stable at room temperature, and soluble in alcohol and ether solvents .Aplicaciones Científicas De Investigación

Antioxidant Properties

Benzofuran derivatives, including F2273-0481, have garnered attention for their antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative stress, and potentially preventing various diseases. F2273-0481’s antioxidant properties make it a promising candidate for therapeutic interventions .

Antitumor Activity

Research suggests that benzofuran-based compounds exhibit antitumor effects. F2273-0481 may interfere with tumor growth pathways, making it relevant in cancer research. Investigating its mechanisms of action and potential synergies with existing treatments could lead to novel therapeutic strategies .

Antiplatelet Effects

Benzofuran derivatives, including F2273-0481, have shown antiplatelet activity. Modulating platelet function is crucial for preventing thrombotic events, such as heart attacks and strokes. F2273-0481’s antiplatelet effects merit further investigation for cardiovascular health .

Antimalarial Potential

Malaria remains a global health challenge. Benzofuran compounds, including F2273-0481, have demonstrated antimalarial properties. Understanding their mode of action and optimizing their efficacy could contribute to malaria treatment strategies .

Anti-inflammatory Properties

Inflammation plays a role in various diseases, from arthritis to neurodegenerative conditions. Benzofuran derivatives, including F2273-0481, exhibit anti-inflammatory effects. Researchers explore their impact on inflammatory pathways and potential clinical applications .

Antidepressant and Anticonvulsant Activities

Benzofuran-based molecules have been investigated for their effects on the central nervous system. F2273-0481’s potential as an antidepressant or anticonvulsant agent warrants further study. Understanding its interactions with neural receptors and neurotransmitters could lead to therapeutic breakthroughs .

Mecanismo De Acción

While the specific mechanism of action for “N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is not mentioned in the search results, benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Safety and Hazards

While the specific safety and hazards of “N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” are not mentioned in the search results, it’s important to note that benzofuran derivatives, like many other pharmaceutical compounds, can be toxic to host cells after long-term administration .

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Propiedades

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-17(16-10-24-13-7-3-4-8-14(13)26-16)20-19-22-21-18(27-19)15-9-11-5-1-2-6-12(11)25-15/h1-9,16H,10H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOWZMZOYBRFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6491057.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide](/img/structure/B6491065.png)

![2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B6491080.png)

![methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate](/img/structure/B6491081.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6491094.png)

![2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6491116.png)

![ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6491131.png)

![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)

![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)

![4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B6491173.png)